

NMR analysis protocol for structural elucidation of 11-Oxomogroside II A2

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Compound of Interest		
Compound Name:	11-Oxomogroside II A2	
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An in-depth protocol for the nuclear magnetic resonance (NMR) analysis of **11-Oxomogroside II A2** is essential for its structural elucidation and characterization. This triterpenoid saponin, isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is of significant interest to researchers, scientists, and drug development professionals due to the potential biological activities of mogrosides.[1][2] The structural determination relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic techniques.

Data Presentation: NMR Chemical Shift Assignments

The complete ¹H and ¹³C NMR assignments for **11-Oxomogroside II A2** are crucial for its structural verification. The data presented below is based on the analysis of related mogroside structures and established literature values for similar triterpenoid saponins.[1][3]

Table 1: ¹H and ¹³C NMR Chemical Shift Data for **11-Oxomogroside II A2** (in CD₃OD)



Position	δC (ppm)	δΗ (ррт)	Multiplicity (J in Hz)
Aglycone			
1	39.8	1.45, 1.95	m
2	28.5	1.70	m
3	89.1	3.25	dd (11.5, 4.5)
4	39.9	-	
5	56.1	1.05	d (10.0)
6	77.2	4.40	m
7	121.8	5.70	d (5.0)
8	141.1	-	
9	50.1	2.60	m
10	37.5	-	
11	200.1	-	
12	50.5	2.75, 2.90	m
13	48.2	-	
14	52.3	-	
15	32.5	1.50, 1.80	m
16	28.9	1.65, 1.90	m
17	46.5	2.15	m
18	16.5	0.95	s
19	19.8	1.15	s
20	36.1	2.05	m
21	18.2	1.00	d (6.5)
22	35.5	1.55, 1.75	m



23	29.5	1.60, 1.85	m
24	75.8	3.80	m
25	70.9	-	
26	25.5	1.25	S
27	26.8	1.30	S
28	29.8	1.20	S
29	28.8	1.10	S
30	22.5	1.08	S
Glc (C-3)			
1'	105.2	4.55	d (7.8)
2'	75.1	3.30	m
3'	78.2	3.45	m
4'	71.8	3.20	m
5'	78.0	3.40	m
6'	62.9	3.70, 3.90	m
Glc (C-24)			
1"	104.8	4.60	d (7.5)
2"	75.5	3.35	m
3"	78.5	3.50	m
4"	72.1	3.25	m
5"	78.3	3.42	m
6"	63.2	3.75, 3.95	m

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance (CD₃OD at δ H 3.31 and δ C 49.0). Coupling constants (J) are in Hertz (Hz). s =



singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet, m = multiplet.

Experimental Protocols

A systematic approach involving a series of NMR experiments is required for the complete structural elucidation of **11-Oxomogroside II A2**.

Sample Preparation

- Compound Isolation: **11-Oxomogroside II A2** should be isolated and purified from the crude extract of Siraitia grosvenorii using chromatographic techniques such as column chromatography followed by preparative high-performance liquid chromatography (HPLC).[4]
- Sample Preparation for NMR:
 - Weigh approximately 1-2 mg of the purified **11-Oxomogroside II A2**.[1]
 - Dissolve the sample in approximately 0.5 mL of deuterated methanol (CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]

- 1D NMR Spectra:
 - ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-tonoise ratio, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A spectral width of 220-250 ppm is typical. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
 - DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as



positive peaks, while CH2 signals will be negative.

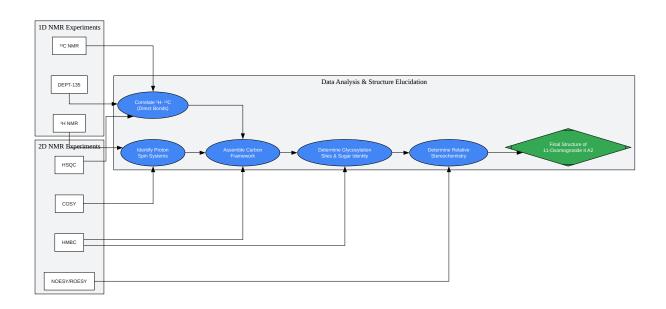
• 2D NMR Spectra:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, revealing adjacent protons. Acquire a gradient-enhanced COSY (gCOSY) spectrum.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the carbons that have attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together the carbon skeleton and identifying the glycosylation sites.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which helps to determine the relative stereochemistry of the molecule.

Visualization of the Structural Elucidation Workflow

The logical flow of experiments for determining the structure of **11-Oxomogroside II A2** can be visualized as follows:





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Caption: Workflow for the structural elucidation of 11-Oxomogroside II A2.

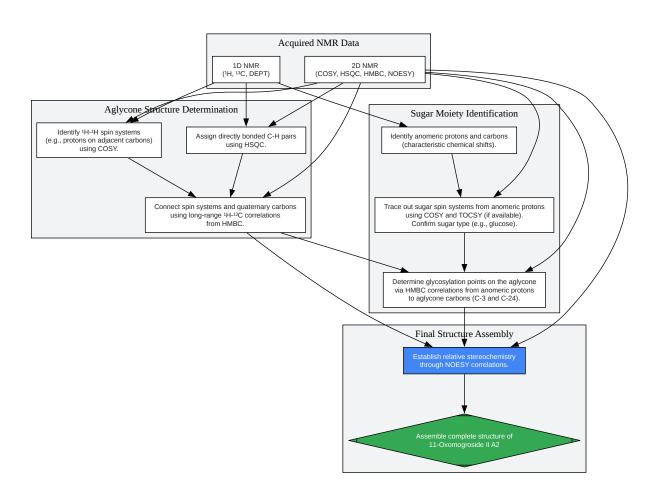




Signaling Pathways and Logical Relationships

The process of assigning specific NMR signals to the atoms of **11-Oxomogroside II A2** follows a logical progression, as illustrated in the diagram below. This involves a stepwise analysis of the different NMR spectra to build the final structure.





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Caption: Logical relationships in the NMR-based structural assignment of **11-Oxomogroside II A2**.

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